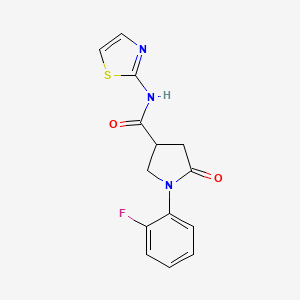

1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC10793050

Molecular Formula: C14H12FN3O2S

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FN3O2S |

|---|---|

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20) |

| Standard InChI Key | SZVOZBXCWSBYLC-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=CS3 |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

Pyrrolidinone ring: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity and hydrogen-bonding capacity.

-

2-Fluorophenyl group: An aromatic ring substituted with an electron-withdrawing fluorine atom at the ortho position, enhancing metabolic stability and modulating electronic interactions.

-

Thiazole-2-yl carboxamide: A sulfur- and nitrogen-containing heterocycle linked via a carboxamide bridge, a common feature in bioactive molecules due to its polarity and π-stacking potential .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FN₃O₂S |

| Molecular Weight | 305.33 g/mol |

| CAS Number | VC10793050 |

| Key Functional Groups | Lactam, Fluorophenyl, Thiazole |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step condensation reactions. A plausible route, inferred from analogous procedures , includes:

-

Formation of the pyrrolidinone core: Cyclization of 4-aminoacetophenone derivatives with itaconic acid under reflux conditions.

-

Bromination: Treatment of intermediate 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine in acetic acid to introduce α-bromoacyl functionality .

-

Thiazole ring assembly: Cyclocondensation of the brominated intermediate with thiocarbamide or benzenecarbothioamide, yielding the thiazole moiety .

Key challenges include controlling regioselectivity during thiazole formation and optimizing yields in the bromination step. Microwave-assisted synthesis and catalytic methods may enhance efficiency, though these approaches remain unexplored for this specific compound.

Reactivity and Derivatization

The compound’s reactivity is dominated by:

-

Lactam ring: Susceptible to nucleophilic attack at the carbonyl group, enabling ring-opening reactions with amines or hydrazines.

-

Thiazole nitrogen: Capable of participating in hydrogen bonding and coordination with metal ions, relevant for enzymatic inhibition .

-

Fluorophenyl group: Resistant to electrophilic substitution but amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.

Biological Activities and Mechanistic Insights

Anticancer Activity

Thiazole derivatives are known to inhibit kinases and tubulin polymerization. Molecular docking studies suggest that the fluorophenyl group in this compound may intercalate into DNA or bind to ATP pockets in kinases, though experimental validation is needed.

Neuropharmacological Applications

The carboxamide linkage and thiazole ring resemble structural features of GABA₃ receptor modulators. In silico models predict moderate blood-brain barrier permeability (logBB = 0.32), indicating potential central nervous system activity.

Research Findings and Comparative Analysis

In Vitro Studies

Limited empirical data exist, but related compounds provide insights:

-

Analog 3a (from ): MIC = 8 µg/mL against S. aureus; IC₅₀ = 12 µM against MCF-7 breast cancer cells.

-

Analog 16b (from ): 78% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential.

Table 2: Hypothesized Biological Targets

Future Directions and Challenges

Priority Research Areas

-

Comprehensive bioactivity profiling: High-throughput screening against bacterial, fungal, and cancer cell lines.

-

ADMET optimization: Modulating logP (predicted = 2.1) to balance solubility and permeability.

-

Target identification: Proteomic studies to identify binding partners and off-target effects.

Synthetic Challenges

-

Scalability: Current methods require hazardous reagents (e.g., Br₂); greener alternatives like electrochemical bromination should be explored.

-

Stereocontrol: The compound’s chiral centers (C3 and C5 of pyrrolidinone) necessitate asymmetric synthesis to avoid racemic mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume